molecular formula C28H22Cl3NO4 B1672463 GW4064 CAS No. 278779-30-9

GW4064

Número de catálogo: B1672463
Número CAS: 278779-30-9
Peso molecular: 542.8 g/mol
Clave InChI: BYTNEISLBIENSA-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • FXR Activation : Regulates bile acid metabolism and reduces hepatic inflammation.
  • Histamine Receptor Modulation : Interacts with histamine receptors (H1 and H4), influencing apoptosis in cancer cells independent of FXR .
  • Regulation of Adipokines : Influences the expression of adipokines like leptin and adiponectin, which are crucial in metabolic regulation .

Liver Diseases

This compound has been extensively studied for its protective effects against liver diseases. Research indicates that it can alleviate hepatotoxicity and improve liver pathology in models of cholestatic liver injury.

StudyFindings
This compound corrected bile acid dysmetabolism, reducing hepatotoxicity in SBR animals.
Attenuated hepatotoxicity caused by food additives in cholestatic liver injury models.

Metabolic Disorders

The compound has shown promise in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders by modulating lipid metabolism and improving insulin sensitivity.

StudyFindings
This compound treatment increased adiponectin and leptin expression in preadipocytes, suggesting beneficial effects on metabolic health.

Cancer Therapy

This compound's role in cancer therapy is particularly noteworthy. It has demonstrated potential in inhibiting tumor growth in colorectal cancer models by modulating the gut microbiome and influencing stem cell proliferation.

StudyFindings
This compound reduced markers of colon tumorigenesis in LPS-treated mice, indicating its protective role against colorectal cancer progression.

Colorectal Cancer

A recent study explored the effects of this compound on colorectal tumorigenesis in mice models. The results indicated that this compound significantly reduced the expression of key oncogenic markers such as LGR5 and CD44 while promoting gut health by restoring the intestinal barrier function .

Intestinal Health

Another investigation focused on the protective effects of this compound against lipopolysaccharide-induced disruptions to intestinal epithelial barrier function. The findings suggest that this compound can mitigate inflammation and promote gut microbiota diversity, which is crucial for maintaining overall intestinal health .

Actividad Biológica

GW4064 is a synthetic agonist of the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. This article provides a comprehensive overview of the biological activities associated with this compound, supported by various research findings and case studies.

This compound primarily functions as an FXR agonist, which leads to several downstream effects:

  • Regulation of Gene Expression : this compound enhances the expression of PGC-1α, a key regulator of mitochondrial biogenesis and metabolism. Studies have shown that this compound significantly induces PGC-1α mRNA and protein levels in various cell lines, including HepG2 and C2C12 cells, as well as in vivo in BALB/C mice .
  • Activation of G Protein-Coupled Receptors (GPCRs) : this compound interacts with multiple GPCRs, including H1 and H4 histamine receptors, while inhibiting H2 receptors. This interaction has implications for cellular signaling pathways related to inflammation and apoptosis .

Hepatoprotection

This compound has demonstrated hepatoprotective properties in various animal models. In a study involving rats treated with ANIT (alpha-naphthylisothiocyanate), this compound significantly reduced serum levels of liver enzymes (ALT, AST), indicating decreased hepatocellular damage. This effect was more pronounced than that observed with TUDCA, another hepatoprotective agent .

Anti-Inflammatory Effects

Recent research indicates that this compound can mitigate inflammation induced by lipopolysaccharides (LPS) in mouse models. It improves tight-junction integrity in intestinal epithelial cells and modifies bile acid composition, which is crucial for maintaining gut health . Additionally, this compound has been shown to alleviate ER stress and angiogenesis associated with LPS-induced inflammation .

Cancer Research

In cancer studies, this compound has been implicated in modulating tumor growth. For instance, in a rat model of hilar cholangiocarcinoma, treatment with this compound resulted in changes to the expression of key genes involved in tumor progression and bile duct function . Furthermore, it has been observed to induce apoptosis in MCF-7 breast cancer cells through an FXR-dependent pathway .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyModelFindings
HepG2 CellsInduction of PGC-1α mRNA and protein; enhanced mitochondrial mass
Rat Model of CholangiocarcinomaAltered expression of FXR and NF-κB; tumor growth modulation
LPS-Treated MiceImproved intestinal barrier function; reduced inflammation markers
ANIT-Treated RatsSignificant reduction in liver enzyme levels; hepatoprotection

Q & A

Q. What are the recommended in vitro concentrations and treatment durations for GW4064 in hepatic cell models?

Basic Research Question
this compound is typically used at concentrations ranging from 1–10 μM in cell-based assays. For example, in HEK cells , 1 μM this compound induced NFATc1 translocation within 30 minutes . In HepG2 cells , 24-hour treatment with 1 μM this compound significantly upregulated PGC-1α and SHP expression . Dose-response studies in colon cancer cells (HT-29, HCT-116) suggest 1–5 μM over 12–48 hours effectively inhibits proliferation via Wnt/β-catenin pathway modulation . Researchers should validate dose-dependent effects using viability assays (e.g., MTT) and include vehicle controls (e.g., DMSO).

Q. How can conflicting results on this compound’s regulation of bile acid transporters (e.g., Mrp2, Ntcp) be resolved?

Advanced Research Question
Discrepancies arise from model-specific responses . In medaka embryos, this compound (1–10 μM) altered Bsep and Shp but not Mrp2/Ntcp , whereas in rodent hepatocytes, Mrp2 upregulation was observed . These differences may reflect species-specific FXR binding patterns (e.g., humans vs. mice) . To reconcile contradictions:

  • Perform cross-species ChIP-seq to compare FXR binding sites.
  • Use primary human hepatocytes for translational relevance, as this compound induces stronger FXR activation in humans than mice .
  • Account for baseline bile acid levels, which influence target gene sensitivity .

Q. How does this compound’s activation of ERRα impact FXR-mediated mechanistic studies?

Advanced Research Question
this compound activates ERRα (EC₅₀: 17.46 nM) independently of FXR, enhancing ERRα-coactivator interactions and stabilizing ERRα protein . This dual activity complicates attribution of phenotypes to FXR alone. For example, this compound upregulates ERR targets like carnitine palmitoyl transferase II, previously misattributed to FXR . Methodological solutions:

  • Use FXR-knockout models to isolate ERRα effects .
  • Pair this compound with ERRα inverse agonists (e.g., XCT790) to suppress off-target signaling .
  • Compare results to FXR-specific agonists (e.g., Fexaramine) .

Q. What controls are necessary to address this compound’s off-target GPCR interactions?

Advanced Research Question
this compound activates histamine receptors (H1/H4) and Gαi/o/q proteins, inducing cAMP/NFAT pathways in FXR-deficient cells . This confounds studies in systems like MCF-7 cells (FXR-negative) where apoptosis was erroneously linked to FXR. Mitigation strategies:

  • Validate FXR expression via qRT-PCR/Western blot before assays.
  • Use GPCR inhibitors (e.g., H1 antagonist cetirizine) alongside this compound .
  • Include FXR-specific agonists (e.g., obeticholic acid) as comparators.

Q. How does this compound enhance anti-PD-L1 immunotherapy in colorectal cancer?

Advanced Research Question
this compound upregulates PD-L1 in CRC cells via MAPK pathway activation (e.g., ERK1/2 phosphorylation) and increases CD8+ T-cell infiltration in xenografts . For combination therapy studies:

  • Use proteomics/RNA-seq to map this compound-induced immune pathways (e.g., FGF19 upregulation) .
  • Optimize dosing schedules to avoid immunosuppressive effects at high concentrations.
  • Validate synergy using flow cytometry for PD-L1 and T-cell markers .

Q. What in vivo models are appropriate for studying this compound’s metabolic effects?

Basic Research Question

  • High-fat diet (HFD) mice : this compound (50 mg/kg, oral gavage) suppresses hepatic CD36, reducing steatosis and insulin resistance .
  • Cyp27⁻/⁻ mice : Ideal for isolating this compound effects in low-bile-acid environments, showing ileal Trpm6 upregulation .
  • Endometriosis xenografts : this compound inhibits aromatase and ERβ via CREB competition, suggesting therapeutic potential .

Q. Why do transcriptomic profiles differ between human and murine models treated with this compound?

Advanced Research Question
ChIP-seq reveals species-specific FXR binding sites , with humans showing fewer binding events but stronger transcriptional activation . For example:

  • Bsep induction is consistent across species, but Cyp7a1 suppression varies .
  • Use primary human hepatocytes for human-relevant pathways and cross-validate findings in murine models .

Q. How does this compound modulate magnesium homeostasis?

Advanced Research Question
In Cyp27⁻/⁻ mice , this compound upregulates Trpm6 (Mg²⁺ transporter) and downregulates Fxr/Trpm7, altering Mg²⁺ binding/transport genes . To study this:

  • Perform ion flux assays in intestinal organoids.
  • Use RNA-seq to identify Mg²⁺-responsive gene networks.
  • Compare with bile acid-activated FXR to isolate this compound-specific effects .

Q. Table 1: Key this compound-Induced Pathways and Experimental Considerations

PathwayKey TargetsModel SystemsMethodological Controls
FXR SignalingBsep, Shp, Cyp7a1Primary hepatocytes FXR-KO models, bile acid depletion
ERRα ActivationPGC-1α, CD36C2C12 myocytes XCT790 (ERRα inhibitor)
Immune ModulationPD-L1, CD8+ T-cellsCT26 xenografts Anti-PD-L1 co-treatment
GPCR Off-TargetsH1/H4, cAMPHEK-293T cells GPCR inhibitors, FXR validation

Propiedades

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNEISLBIENSA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017083
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278779-30-9, 1089660-72-9
Record name GW 4064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW4064
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-4064
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.